molecular formula C21H38IN5O6 B12059884 N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B12059884
M. Wt: 583.5 g/mol
InChI Key: DBOWCCSTSCXTEL-UHFFFAOYSA-N
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Description

Desthiobiotin polyethyleneoxide iodoacetamide is a sulfhydryl-specific labeling reagent. It is particularly useful in proteomics applications such as peptide mapping, phosphopeptide analysis, and mass spectrometry. The compound has a strong affinity for proteins like avidin and streptavidin, making it valuable for affinity capture and detection techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desthiobiotin polyethyleneoxide iodoacetamide is synthesized by reacting desthiobiotin with polyethyleneoxide and iodoacetamide. The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, allowing for the tagging of cysteine residues in proteins .

Industrial Production Methods

The industrial production of desthiobiotin polyethyleneoxide iodoacetamide involves the large-scale synthesis of its components followed by their combination under controlled conditions. The product is then purified to achieve a minimum purity of 90% (HPLC) .

Mechanism of Action

Desthiobiotin polyethyleneoxide iodoacetamide exerts its effects by specifically targeting cysteine residues in proteins. The iodoacetamide group reacts with reduced thiols to form stable thioether linkages. This reaction is dependent on the pKa of the cysteine thiol group, which can be influenced by the surrounding amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Biotin polyethyleneoxide iodoacetamide
  • Desthiobiotin-PEG3-azide
  • Biotin-PEG3-azide

Uniqueness

Desthiobiotin polyethyleneoxide iodoacetamide is unique due to its reduced binding affinity compared to traditional biotin derivatives. This allows for efficient elution of captured biomolecules under mild conditions, making it particularly useful in proteomics applications .

Properties

Molecular Formula

C21H38IN5O6

Molecular Weight

583.5 g/mol

IUPAC Name

N-[3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C21H38IN5O6/c1-16-17(27-21(31)26-16)5-3-2-4-6-18(28)23-8-7-19(29)24-9-11-32-13-14-33-12-10-25-20(30)15-22/h16-17H,2-15H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H2,26,27,31)

InChI Key

DBOWCCSTSCXTEL-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCC(=O)NCCOCCOCCNC(=O)CI

Origin of Product

United States

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